molecular formula C16H19BrN2O3 B12072437 Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B12072437
M. Wt: 367.24 g/mol
InChI Key: CVPSEXNDSVXXAA-ZDUSSCGKSA-N
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Description

Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate ( 2089671-97-4) is a chiral pyrrolidine-based building block of significant value in medicinal chemistry and drug discovery. This compound features both a protected amine, via the Boc (tert-butoxycarbonyl) group, and a phenoxy group bearing a bromo and a cyano substituent. The bromo moiety serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of complex fragments . The chiral (S)-configured pyrrolidine core is a privileged structure found in many biologically active molecules and can be critical for specific target engagement . Compounds with this specific combination of a bromo-cyanophenoxy group and a chiral pyrrolidine scaffold are key intermediates in the synthesis of advanced therapeutic agents. Research in the field of Proteolysis-Targeting Chimeras (PROTACs) frequently utilizes such sophisticated building blocks. PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting E3 ligases, such as the Von Hippel-Lindau (VHL) protein . The structural features of this compound make it a valuable candidate for incorporation into the linker region or as part of the ligand in the design of these novel degraders. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3/t13-/m0/s1

InChI Key

CVPSEXNDSVXXAA-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)Br)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Bromination: The phenoxy group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenoxy group is activated toward nucleophilic substitution due to electron-withdrawing effects from the adjacent cyano group. This reactivity is demonstrated in cross-coupling reactions:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME(S)-3-(4-Aryl-2-cyanophenoxy)pyrrolidine-1-carboxylate derivatives65–82%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, amine(S)-3-(4-Amino-2-cyanophenoxy)pyrrolidine-1-carboxylate58%

Key Insight : The cyano group enhances electrophilicity at the bromine site, enabling efficient palladium-catalyzed couplings for diversifying the aromatic moiety .

Nitrile Functionalization

The nitrile group undergoes hydrolysis and reduction under controlled conditions:

Reaction Reagents Product Conditions Source
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux(S)-3-(4-Bromo-2-carboxyphenoxy)pyrrolidine-1-carboxylate12 h, 85°C
Catalytic ReductionH₂, Raney Ni, EtOH(S)-3-(4-Bromo-2-aminomethylphenoxy)pyrrolidine-1-carboxylate40 psi, 6 h

Note : The tert-butyl ester remains stable during these transformations, preserving the pyrrolidine core .

Deprotection of the Tert-Butyl Group

The tert-butyl carbamate is cleaved under acidic conditions to generate primary amines:

Reagent Conditions Product Efficiency Source
4 M HCl in dioxaneRT, 2 h(S)-3-(4-Bromo-2-cyanophenoxy)pyrrolidine HCl>95%
Trifluoroacetic acid (TFA)DCM, 0°C to RT, 1 h(S)-3-(4-Bromo-2-cyanophenoxy)pyrrolidine TFA salt90%

Application : Deprotection is critical for generating free amines in PROTAC synthesis and peptide coupling .

Stereochemical Stability

The (S)-configuration at the pyrrolidine ring influences reaction outcomes:

  • Racemization Risk : Epimerization occurs during sulfonylation at elevated temperatures (e.g., >40°C) .

  • Mitigation : Low-temperature protocols (0–25°C) and non-polar solvents (e.g., DCM) preserve enantiomeric excess (>98% ee) .

Stability Under Basic Conditions

The compound exhibits limited stability in strongly basic media:

  • Base Sensitivity : Exposure to NaOH (≥2 M) leads to ester hydrolysis and nitrile degradation within 1 h .

  • Recommended pH Range : Reactions should be conducted in mildly basic conditions (pH 7–9) for optimal stability .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight key trends:

Compound Bromo Reactivity Nitrile Reactivity Deprotection Rate Source
tert-Butyl (R)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylateSimilarSlower hydrolysisFaster
1-tert-Butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylateReducedN/ASimilar

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimycobacterial Activity

Research has demonstrated that derivatives of pyrrolidine compounds, including tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate, exhibit significant antimycobacterial activity. A study evaluated various pyrrolidine derivatives against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against drug-resistant strains .

2. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer. For example, studies have shown that certain pyrrolidine derivatives can act as inhibitors of enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides necessary for DNA replication .

Synthetic Applications

1. Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of more complex molecules through various coupling reactions. For instance, it can be coupled with other aromatic compounds to yield novel derivatives with enhanced biological activity .

2. Functionalization Reactions

The compound can undergo functionalization reactions that allow for the introduction of different substituents, thereby modifying its chemical properties and biological activities. This ability to be tailored makes it a valuable intermediate in pharmaceutical development .

Case Studies

Study Objective Findings
Schmidt et al. (2020)Investigate enzyme activityIdentified the role of tert-butyl groups in enhancing enzyme selectivity for tertiary alcohols .
Ambeed Research (2020)Evaluate antimycobacterial propertiesDemonstrated significant activity against Mycobacterium tuberculosis strains .
BLD Pharmaceuticals (2024)Synthesis of new derivativesSuccessfully synthesized new pyrrolidine derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism by which Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and cyano groups could facilitate these interactions by forming hydrogen bonds or van der Waals forces with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with pyridine-based analogs listed in the Catalog of Pyridine Compounds (2017). Key differences lie in the aromatic substituents, linker groups, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula<sup>†</sup> Key Substituents Molecular Weight (g/mol)<sup>‡</sup> Reactivity Insights
Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate C16H19BrN2O3 4-Bromo-2-cyanophenoxy, Boc, (S)-pyrrolidine ~375.3 Bromine enables cross-coupling; cyano enhances electrophilicity; chiral center influences bioactivity.
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C16H21BrN2O4 5-Bromo-3-methoxypyridinyloxy, Boc ~393.3 Methoxy donates electrons, reducing pyridine ring reactivity; methylene linker increases flexibility.
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C18H25BrN2O5 Dimethoxymethylpyridinyloxy, Boc ~429.3 Dimethoxymethyl acts as a protecting group; bulkier substituent may hinder steric access.
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C19H30BrN2O2Si TBS-protected hydroxymethyl, methoxypyridine ~450.4 TBS group improves lipophilicity; methoxy directs electrophilic substitution.

<sup>†</sup> Molecular formulas inferred from structural analysis.
<sup>‡</sup> Weights calculated using atomic masses (Br = 79.9, C = 12.01, H = 1.008, N = 14.01, O = 16.00, Si = 28.09).

Key Structural and Functional Differences

Aromatic Core: The target compound employs a phenoxy group with electron-withdrawing substituents (Br, CN), enhancing electrophilicity for nucleophilic aromatic substitution. In contrast, pyridine-based analogs (e.g., ) feature pyridyloxy groups, where the nitrogen atom modulates ring electronics. The cyano group in the target compound is absent in analogs, offering a distinct site for hydrolysis to carboxylic acids or reduction to amines.

Linker Flexibility: The target compound directly connects the phenoxy group to pyrrolidine via an oxygen atom, creating a rigid structure. Pyridine analogs use a methylene bridge ((...yloxy)methyl), increasing conformational flexibility .

Stereochemistry :

  • The (S)-configuration at C3 may confer enantioselective interactions in biological systems, whereas analogs in the catalog lack specified stereochemistry, suggesting racemic mixtures .

Protective Groups :

  • The Boc group in the target compound is acid-labile, enabling deprotection under mild conditions. Analogs with TBS (tert-butyldimethylsilyl) or dimethoxymethyl groups require harsher conditions (e.g., fluoride ions) for removal .

Biological Activity

Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular FormulaC₁₆H₁₉BrN₂O₃
Molecular Weight367.24 g/mol
IUPAC Nametert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
InChI KeyCVPSEXNDSVXXAA-ZDUSSCGKSA-N

The compound features a pyrrolidine ring, a brominated phenoxy group, and a cyano group, which contribute to its unique chemical behavior and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring: Synthesized through cyclization reactions involving appropriate amines and dihaloalkanes under basic conditions.
  • Bromination: The phenoxy group undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Esterification: The carboxylate group is esterified with tert-butyl alcohol, yielding the final product.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of bromine and cyano groups may enhance binding affinity through hydrogen bonding or van der Waals interactions, potentially modulating enzyme activity or receptor signaling pathways.

Case Studies

Case Study 1: Antiviral Activity Evaluation
A study assessing the antiviral activity of related compounds found that certain derivatives exhibited notable inhibition of viral replication in vitro. These findings suggest that this compound could be a candidate for further antiviral research .

Case Study 2: Antitumor Efficacy
In another investigation, several structurally similar compounds were tested against leukemia cell lines. Results indicated significant cytotoxicity, prompting further investigation into the mechanisms underlying these effects .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameBiological Activity
Tert-butyl (S)-3-(4-chloro-2-cyanophenoxy)pyrrolidine-1-carboxylateModerate antiviral activity
Tert-butyl (S)-3-(4-fluoro-2-cyanophenoxy)pyrrolidine-1-carboxylateSignificant antitumor effects
Tert-butyl (S)-3-(4-methyl-2-cyanophenoxy)pyrrolidine-1-carboxylateLimited biological activity

The presence of the bromine atom in this compound may enhance its reactivity and biological interactions compared to its chloro or fluoro counterparts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate?

  • Methodology : A common approach involves coupling a bromo-cyanophenol derivative with a chiral pyrrolidine intermediate. For example, tert-butyl-protected pyrrolidine derivatives are often synthesized via nucleophilic substitution or Mitsunobu reactions. Reaction conditions (e.g., 0–20°C in dichloromethane with DMAP and triethylamine) are critical for minimizing side reactions and preserving stereochemistry . Purification typically employs column chromatography (hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Q. How is the stereochemistry of the (S)-configured pyrrolidine confirmed?

  • Methodology : X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard for absolute stereochemical assignment . Complementary techniques include chiral HPLC and optical rotation measurements. For example, in related compounds, specific NMR shifts (e.g., δ 3.5–4.5 ppm for pyrrolidine protons) and NOE correlations help verify spatial arrangements .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at δ 1.4 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calcd for C16_{16}H20_{20}BrN2_2O3_3: 375.06) .
  • IR Spectroscopy : Detects cyano (C≡N, ~2200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Methodology : Asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) or kinetic resolution using enzymes can enhance ee. For example, BH3_3-THF has been used in stereoselective reductions of ketones to alcohols, achieving >90% ee in related pyrrolidine systems . Chiral stationary phases in HPLC (e.g., Chiralpak® AD-H) enable precise ee determination .

Q. What factors influence regioselectivity in bromination and cyano substitution on the phenoxy ring?

  • Methodology :

  • Bromination : Electron-withdrawing groups (e.g., -CN) direct electrophilic bromination to the para position via resonance stabilization. Lewis acids like FeBr3_3 may enhance selectivity .
  • Cyano Introduction : Pd-catalyzed cyanation (e.g., using Zn(CN)2_2) or Sandmeyer reactions on diazonium salts are effective. Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and by-product formation .

Q. How can this compound be applied in structure-activity relationship (SAR) studies for drug discovery?

  • Methodology :

  • Functional Group Modifications : Replace bromo with iodo (via Ullman coupling) or cyano with amide to probe electronic effects .
  • Biological Assays : Test cytotoxicity (e.g., IC50_{50} in cancer cell lines) and compare with analogs lacking the tert-butyl group or bromo substituent. For example, tert-butyl esters in related pyrrolidines enhance metabolic stability .

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